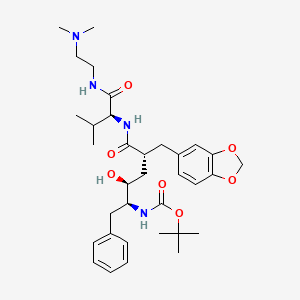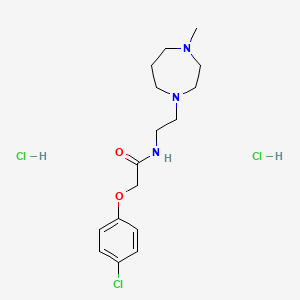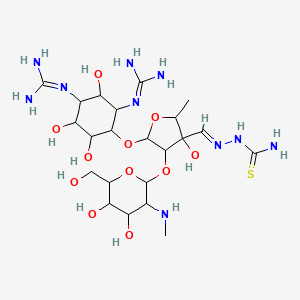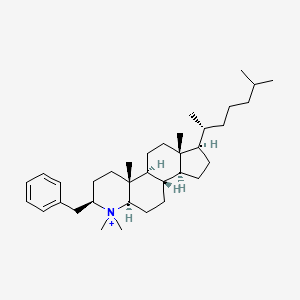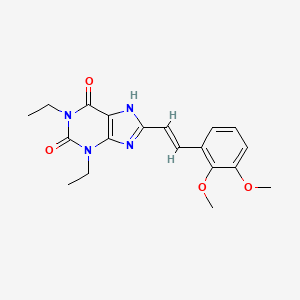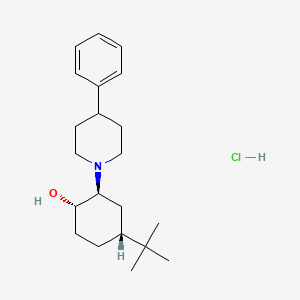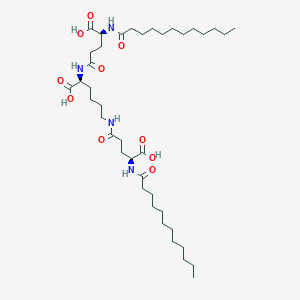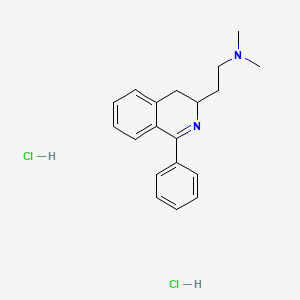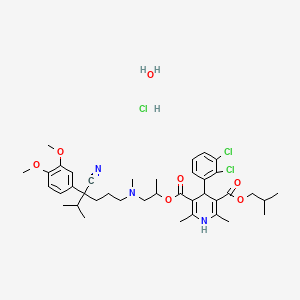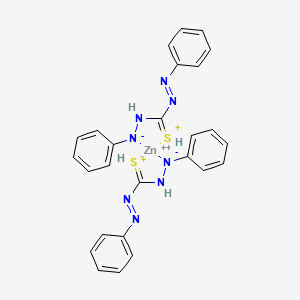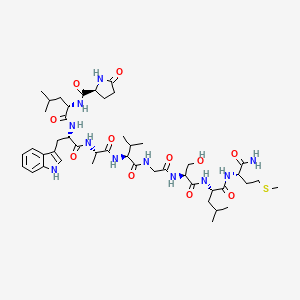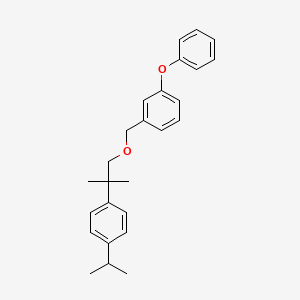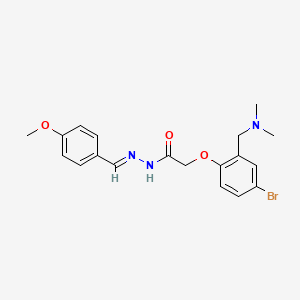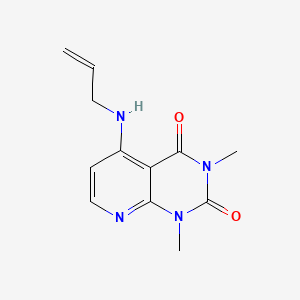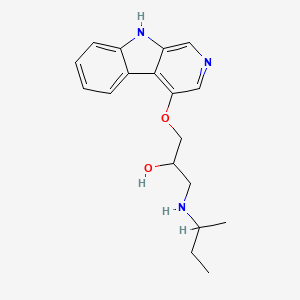
1-((1-Methylpropyl)amino)-3-(9H-pyrido(3,4-b)indol-4-yloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylpropyl)amino)-3-(9H-pyrido(3,4-b)indol-4-yloxy)-2-propanol is a complex organic compound that belongs to the class of beta-blockers These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylpropyl)amino)-3-(9H-pyrido(3,4-b)indol-4-yloxy)-2-propanol typically involves multiple steps, including the formation of the indole ring, the attachment of the pyridine moiety, and the introduction of the propanolamine side chain. Common reagents used in these reactions include indole derivatives, pyridine derivatives, and various amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylpropyl)amino)-3-(9H-pyrido(3,4-b)indol-4-yloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a beta-blocker, it can be used to study the structure-activity relationships of similar compounds.
Biology: It can be used to investigate the physiological effects of beta-adrenergic receptor blockade in various biological systems.
Medicine: This compound may have therapeutic potential for treating conditions such as hypertension, arrhythmias, and anxiety.
Industry: It can be used as a reference compound in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 1-((1-Methylpropyl)amino)-3-(9H-pyrido(3,4-b)indol-4-yloxy)-2-propanol involves the blockade of beta-adrenergic receptors. By binding to these receptors, the compound prevents the activation of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of adenylate cyclase and the reduction of cyclic AMP levels.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A well-known beta-blocker with similar pharmacological properties.
Atenolol: Another beta-blocker used to treat hypertension and angina.
Metoprolol: A beta-blocker commonly used for managing cardiovascular conditions.
Uniqueness
1-((1-Methylpropyl)amino)-3-(9H-pyrido(3,4-b)indol-4-yloxy)-2-propanol is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its unique combination of functional groups may also result in different receptor binding affinities and selectivities.
Properties
CAS No. |
87603-33-6 |
|---|---|
Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-(butan-2-ylamino)-3-(9H-pyrido[3,4-b]indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C18H23N3O2/c1-3-12(2)20-8-13(22)11-23-17-10-19-9-16-18(17)14-6-4-5-7-15(14)21-16/h4-7,9-10,12-13,20-22H,3,8,11H2,1-2H3 |
InChI Key |
QLOXFEQUQGTNFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC(COC1=C2C3=CC=CC=C3NC2=CN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


